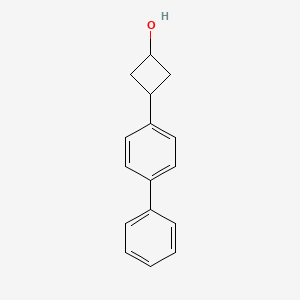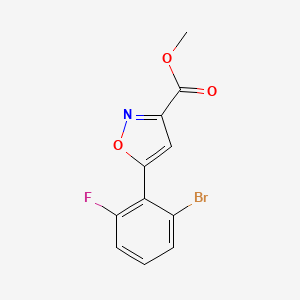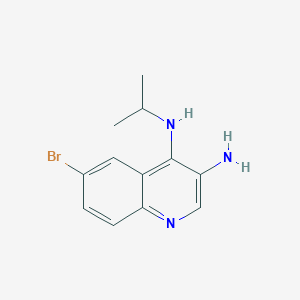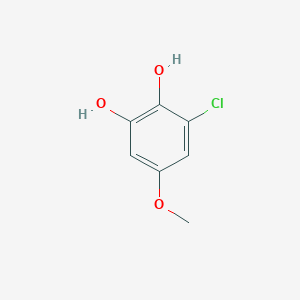
3-(4-Biphenylyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Biphenylyl)cyclobutanol is an organic compound with the molecular formula C16H16O It consists of a cyclobutane ring substituted with a biphenyl group at the 3-position and a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)cyclobutanol can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives . This method provides access to borylated cyclobutanols, which can be further functionalized to obtain the desired compound.
Another method involves the use of cyclopropylcarbinol as a starting material. The reaction mixture is refluxed with concentrated hydrochloric acid, followed by neutralization with sodium hydroxide and sodium bicarbonate . The resulting cyclobutanol can then be purified through distillation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous extraction and distillation techniques is common to achieve the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Biphenylyl)cyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include cyclobutanone, cyclobutyl tosylate, and various substituted cyclobutanols depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Biphenylyl)cyclobutanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Biphenylyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simpler analog with a cyclobutane ring and a hydroxyl group.
Cyclobutanone: The oxidized form of cyclobutanol with a carbonyl group instead of a hydroxyl group.
Cyclopropanol: A smaller ring analog with a cyclopropane ring and a hydroxyl group.
Uniqueness
3-(4-Biphenylyl)cyclobutanol is unique due to the presence of the biphenyl group, which imparts additional steric and electronic effects compared to simpler cyclobutanol derivatives
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17H,10-11H2 |
Clave InChI |
UBQVFQXBMFYMRT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)


![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)





![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
